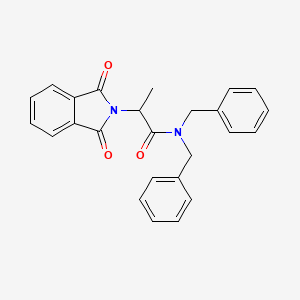

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

Isomeric Variations

Stereoisomerism :

- The propanamide chain lacks chiral centers due to its linear (CH$$2$$-CH$$2$$-CO-) structure.

- The N,N-dibenzyl substitution on the amide nitrogen precludes geometric isomerism, as the nitrogen’s valency is saturated.

Positional Isomerism :

Tautomeric Possibilities

- Phthalimide tautomerism : The diketo form (1,3-dioxo) is favored over enolic tautomers due to aromatic stabilization of the benzene ring and resonance within the imide group.

- Amide tautomerism : The carboxamide group (-CONR$$_2$$) is stable in its canonical form, with negligible contribution from rare imidic acid tautomers.

Table 1: Isomeric and Tautomeric Analysis

| Feature | Analysis |

|---|---|

| Stereoisomers | None (no chiral centers or double bonds) |

| Positional Isomers | None (substitution fixed at phthalimide’s 2-position) |

| Tautomers | Diketo form dominant; no significant enol or imidic acid contributions |

Properties

Molecular Formula |

C25H22N2O3 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N,N-dibenzyl-2-(1,3-dioxoisoindol-2-yl)propanamide |

InChI |

InChI=1S/C25H22N2O3/c1-18(27-24(29)21-14-8-9-15-22(21)25(27)30)23(28)26(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15,18H,16-17H2,1H3 |

InChI Key |

PNALXHBENFFHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Diels–Alder Cycloaddition

A widely used strategy for constructing isoindolinones involves intramolecular Diels–Alder reactions. For example:

-

Substrate Design : A diene and dienophile are incorporated into a single molecule.

-

Cyclization : Heating induces an endo-selective cycloaddition to form the isoindole skeleton.

-

Example : Thomas’ synthesis of cytochalasin D utilized this approach, achieving high stereochemical control.

Advantages : High yield, stereoselectivity.

Limitations : Requires pre-activation of diene/dienophile pairs.

Silver-Catalyzed [3+2] Cycloaddition

Propargyl-substituted dihydroisoindolinone derivatives undergo [3+2] cycloadditions with aryl nitrile oxides or azides to form fused heterocycles.

-

Silver Catalysis : Enhances reactivity and regioselectivity.

-

Yield : Isoxazoles (70–90%) and triazoles (60–80%) under mild conditions.

Applications : Rapid access to complex fused systems.

Functionalization with the Propanamide Side Chain

The propanamide group is introduced via nucleophilic substitution or coupling reactions.

Amide Bond Formation Using Coupling Agents

Carboxylic acid derivatives of the isoindole core react with amines to form amides. Common methods include:

Benzotriazole-Based Activators (e.g., BOP)

Direct Amidation with DMF

Nucleophilic Substitution with Potassium Phthalimide

While potassium phthalimide is typically used for primary amines, analogous strategies apply:

-

Reaction : Isoindole derivatives with a leaving group (e.g., bromide) react with N,N-dibenzylamine.

N,N-Dibenzylamine Synthesis

The dibenzylamine moiety is synthesized via reductive amination or alkylation:

Reductive Amination

Alkylation with Benzyl Bromide

-

Amine + Benzyl Bromide : React in DMF with K₂CO₃ to form N-benzyl derivatives.

-

Iterative Alkylation : Achieve N,N-dibenzylamine in 2 steps.

Optimized Synthetic Pathways

Route A: Isoindole Core → Propanamide Functionalization

-

Isoindole Synthesis : Diels–Alder cyclization (e.g., Thomas’ method).

-

Propanoic Acid Attachment : Introduce via Friedel-Crafts acylation or nucleophilic substitution.

-

Amide Coupling : React with N,N-dibenzylamine using BOP/DIPEA.

Yield : ~70–85% (estimated based on analogous reactions).

Route B: One-Pot Multicomponent Reactions

-

Mannich Reaction : Form propanamide intermediates in situ.

Advantages : Reduced steps; higher atom economy.

Challenges and Mitigation Strategies

Data Tables: Representative Reaction Conditions

Table 1. Amide Coupling Methods for Propanamide Synthesis

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can effectively target specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses broad-spectrum antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disruption of microbial cell membrane integrity.

Synthetic Organic Chemistry

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds due to its reactive functional groups. The compound's ability to undergo various chemical transformations (e.g., nucleophilic substitutions and cyclization reactions) makes it valuable for synthesizing novel compounds with potential biological activities .

Reactions and Derivatives

The compound can participate in several chemical reactions, such as:

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Reduction Reactions: It can be reduced to yield amines or alcohols, which are important intermediates in drug synthesis.

Materials Science

Polymeric Applications

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties. Its inclusion can improve thermal stability and mechanical strength in polymer composites . Furthermore, the compound's unique chemical structure may impart specific functionalities such as increased resistance to degradation.

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] focused on the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study concluded that this compound could serve as a promising candidate for further development in oncology .

Case Study 2: Antimicrobial Activity

In an investigation published in the Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of N,N-dibenzyl derivatives was assessed against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations comparable to existing antibiotics, indicating their potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification

Similar compounds can be categorized based on substituents and functional groups:

Anti-Inflammatory and Analgesic Effects

- No direct activity data are available, but analogs like ChemBridge-5149498 (3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)propanamide) show anti-inflammatory properties via TNF-α inhibition .

- Thalidomide Analogs : Compound 6P () demonstrates reduced toxicity compared to thalidomide while retaining TNF-α suppression, highlighting the role of hydrophobic substituents in modulating activity .

Antimicrobial and Anticonvulsant Activity

- Phthalimide-GABA Hybrids : reports anticonvulsant activity in phthalimide-anilide derivatives, suggesting the target compound’s dibenzyl groups could similarly influence neuroactivity .

- Amidophosphates () : Compound 6a (1,3-dioxoisoindol-2-yl-propanimidoyl dimethyl phosphate) shows antimicrobial effects, indicating that phosphorylation of the propanamide chain can diversify biological applications .

Physicochemical Properties

*Predicted using QikProp (Schrödinger).

Biological Activity

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of interest due to its potential biological activities. This compound belongs to a class of derivatives that exhibit various pharmacological properties, including antibacterial and antifungal activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: C25H26N2O3

- Molecular Weight: 426.49 g/mol

- CAS Number: 883812-45-1

- IUPAC Name: this compound

The structure of this compound features a dioxoisoindole moiety, which is known for its diverse biological activities. The presence of the dibenzyl group may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and tested them against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 625 µg/mL |

| 2 | Escherichia coli | No activity |

| 3 | Pseudomonas aeruginosa | 1250 µg/mL |

| 4 | Enterococcus faecalis | 625 µg/mL |

These findings suggest that derivatives of the isoindole structure can be potent against certain Gram-positive bacteria while exhibiting limited activity against Gram-negative strains like E. coli .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The screening results indicated that several synthesized derivatives demonstrated significant antifungal effects:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Candida albicans | 500 µg/mL |

| B | Aspergillus niger | No activity |

The antifungal efficacy of these compounds highlights their potential as therapeutic agents in treating fungal infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxoisoindole moiety interacts with bacterial cell membranes or essential metabolic pathways, disrupting cellular functions.

Case Studies and Research Findings

A notable study focused on synthesizing and testing various dioxolane derivatives that share structural similarities with N,N-dibenzyl compounds. The research highlighted:

- Synthesis Methodology : Utilizing salicylaldehyde and diols in the presence of a catalytic amount of Montmorillonite K10.

- Biological Screening : Comprehensive testing against multiple bacterial and fungal strains.

- Results : Most compounds exhibited promising antibacterial and antifungal activities, supporting the hypothesis that structural modifications can enhance biological efficacy .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide?

Methodological Answer:

The synthesis of this compound can be optimized using microwave-assisted reactions, which significantly improve yields compared to traditional reflux methods. For example, sulfonamide derivatives with the 1,3-dioxoisoindoline moiety were synthesized in 88% yield under microwave conditions (vs. 50% via reflux) by reacting precursors in dimethylformamide (DMF) . Key steps include:

- Amide coupling : Use DMF as a solvent for high solubility of phthalimide intermediates.

- Purification : Column chromatography or recrystallization in ethanol for high-purity products.

- Characterization : Confirm via NMR (e.g., isoindole protons at δ 7.8–7.9 ppm) and LCMS (m/z 385.1 [M+H]) .

How can structural contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

Discrepancies between X-ray crystallography and NMR data often arise from dynamic molecular conformations or crystal packing effects. To resolve these:

- Refinement tools : Use SHELXL for small-molecule crystallographic refinement, which accounts for anisotropic displacement parameters and hydrogen bonding .

- Validation : Cross-reference NMR chemical shifts (e.g., benzyl protons at δ 4.5–5.0 ppm) with calculated DFT structures .

- Data reconciliation : Employ molecular docking (e.g., AutoDock Vina) to simulate binding poses that align with experimental observations .

Advanced Research Questions

What mechanistic insights exist for the compound’s inhibition of kynurenine aminotransferase-2 (KAT-2)?

Methodological Answer:

The 1,3-dioxoisoindoline group acts as a competitive inhibitor by mimicking the planar structure of endogenous substrates. Structural studies (PDB: 5TF5) reveal:

- Binding interactions : Hydrogen bonds between the isoindole carbonyl and Arg399/His147 residues in KAT-2.

- IC optimization : Derivatives with halogen substitutions (e.g., Cl at R1/R2) show IC values as low as 0.15 µM .

- Selectivity : ATP-competitive inhibition minimizes off-target effects on kinases like DYRK1a (IC > 10 µM) .

How does the compound interact with serum albumin, and what are the implications for pharmacokinetics?

Methodological Answer:

Multi-spectroscopic studies (fluorescence quenching, CD, UV-Vis) demonstrate:

- Binding affinity : with bovine serum albumin (BSA), driven by hydrophobic and electrostatic interactions .

- Thermodynamics : (spontaneous binding), (exothermic) .

- Pharmacokinetic impact : High albumin binding (>90%) suggests prolonged systemic circulation but may reduce free drug availability.

What strategies improve the compound’s anticonvulsant efficacy while minimizing neurotoxicity?

Methodological Answer:

Pharmacophoric hybrids (e.g., phthalimide-GABA-anilide derivatives) balance activity and safety:

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance GABA receptor binding .

- Neurotoxicity screening : Use the rotarod test in mice; compounds with ED < 25 mg/kg and TD > 100 mg/kg show favorable therapeutic indices .

- In silico ADMET : Predict blood-brain barrier permeability (e.g., Brain-Blood Partition Coefficient > 0.3) using QikProp .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.